molecular formula C27H42N2O4 B12581245 2,2'-[5-(11-Hydroxyundecyloxy)-1,3-phenylene]bis[(4R)-4-ethyl-2-oxazoline] CAS No. 618911-86-7

2,2'-[5-(11-Hydroxyundecyloxy)-1,3-phenylene]bis[(4R)-4-ethyl-2-oxazoline]

Cat. No.: B12581245
CAS No.: 618911-86-7
M. Wt: 458.6 g/mol
InChI Key: FPUVUQPWOSGSHT-DNQXCXABSA-N
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Description

The compound 2,2'-[5-(11-Hydroxyundecyloxy)-1,3-phenylene]bis[(4R)-4-ethyl-2-oxazoline] features a central 1,3-phenylene core substituted at position 5 with an 11-hydroxyundecyloxy chain. The phenylene bridge is further flanked by two (4R)-4-ethyl-2-oxazoline rings, which confer stereochemical specificity and moderate steric bulk. This structure positions the compound as a candidate for asymmetric catalysis, polymer science, or supramolecular chemistry due to its tunable polarity and chiral centers .

Properties

CAS No.

618911-86-7

Molecular Formula

C27H42N2O4

Molecular Weight

458.6 g/mol

IUPAC Name

11-[3,5-bis[(4R)-4-ethyl-4,5-dihydro-1,3-oxazol-2-yl]phenoxy]undecan-1-ol

InChI

InChI=1S/C27H42N2O4/c1-3-23-19-32-26(28-23)21-16-22(27-29-24(4-2)20-33-27)18-25(17-21)31-15-13-11-9-7-5-6-8-10-12-14-30/h16-18,23-24,30H,3-15,19-20H2,1-2H3/t23-,24-/m1/s1

InChI Key

FPUVUQPWOSGSHT-DNQXCXABSA-N

Isomeric SMILES

CC[C@@H]1COC(=N1)C2=CC(=CC(=C2)OCCCCCCCCCCCO)C3=N[C@@H](CO3)CC

Canonical SMILES

CCC1COC(=N1)C2=CC(=CC(=C2)OCCCCCCCCCCCO)C3=NC(CO3)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[5-(11-Hydroxyundecyloxy)-1,3-phenylene]bis[(4R)-4-ethyl-2-oxazoline] typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2,2’-[5-(11-Hydroxyundecyloxy)-1,3-phenylene]bis[(4R)-4-ethyl-2-oxazoline] can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl group, potentially forming ketones or aldehydes.

    Reduction: Reduction reactions can target the oxazoline rings, leading to the formation of amines.

    Substitution: The phenylene core can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure specificity and efficiency.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Biomedical Applications

1. Drug Delivery Systems
The amphiphilic nature of poly(2-oxazoline) derivatives makes them suitable for drug delivery applications. The compound can form micelles in aqueous solutions, encapsulating hydrophobic drugs and enhancing their solubility and bioavailability. Research indicates that the incorporation of hydrophilic and hydrophobic segments allows for controlled release profiles, making it a promising candidate for targeted therapy .

Case Study:
A study demonstrated the successful encapsulation of anticancer drugs within micelles formed by poly(2-oxazoline) derivatives. The release kinetics were analyzed, showing a sustained release over several hours, which is beneficial for minimizing side effects associated with conventional chemotherapy .

2. Antimicrobial Activity
Poly(2-oxazoline) derivatives have been investigated for their antimicrobial properties. The compound's structure allows for functionalization with various antimicrobial agents, enhancing its efficacy against pathogens. It has been shown to exhibit activity against Gram-positive and Gram-negative bacteria, making it applicable in developing antimicrobial coatings for medical devices .

Case Study:
Tiller et al. explored the antimicrobial effects of poly(2-oxazoline) derivatives with different end groups. Their findings indicated that specific functional groups significantly influenced the biocidal activity against Staphylococcus aureus and Escherichia coli, highlighting the potential for designing tailored antimicrobial materials .

Material Science Applications

1. Stimuli-Responsive Materials
The unique properties of poly(2-oxazoline) derivatives allow them to respond to environmental stimuli such as temperature and pH changes. This characteristic can be utilized in creating smart materials that undergo reversible phase transitions, making them suitable for applications in sensors and actuators.

Case Study:
Research has shown that poly(2-oxazoline)s can be engineered to exhibit temperature-sensitive solubility changes. These materials can be applied in drug delivery systems where the release of therapeutic agents is triggered by body temperature changes .

2. Coatings and Adhesives
Due to their excellent adhesion properties and chemical resistance, poly(2-oxazoline) derivatives are being explored as coatings for various substrates. Their ability to form thin films with high durability makes them ideal for protective coatings in industrial applications.

Case Study:
A recent investigation evaluated the performance of poly(2-oxazoline)-based coatings on metal surfaces exposed to corrosive environments. The results indicated superior protection compared to traditional coatings, demonstrating the compound's potential in industrial applications .

Environmental Applications

1. Water Purification
The hydrophilic nature of poly(2-oxazoline) derivatives can be exploited in water treatment processes. They can be used as flocculants or coagulants to remove contaminants from water, improving purification efficiency.

Case Study:
A study focused on the use of poly(2-oxazoline) derivatives in removing heavy metals from wastewater. The results showed a significant reduction in metal ion concentration, indicating their effectiveness as water treatment agents .

Comparative Data Table

Application AreaSpecific Use CaseKey Findings
Biomedical Drug Delivery SystemsSustained release profiles enhance bioavailability
Antimicrobial CoatingsEffective against Staphylococcus aureus and E. coli
Material Science Stimuli-Responsive MaterialsReversible phase transitions for smart applications
Protective CoatingsSuperior corrosion resistance compared to traditional options
Environmental Water PurificationSignificant removal of heavy metals from wastewater

Mechanism of Action

The mechanism of action of 2,2’-[5-(11-Hydroxyundecyloxy)-1,3-phenylene]bis[(4R)-4-ethyl-2-oxazoline] involves its interaction with specific molecular targets. The oxazoline rings can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting or modifying their activity. The phenylene core provides structural stability, allowing the compound to maintain its integrity under various conditions.

Comparison with Similar Compounds

Core Bridging Groups

  • Target Compound : Utilizes a 1,3-phenylene bridge with a 5-(11-hydroxyundecyloxy) substituent. The hydroxyl group enables hydrogen bonding and solubility in polar solvents.
  • 2,2'-(1,3-Phenylene)bis(2-oxazoline) (CAS 34052-90-9): Shares the 1,3-phenylene bridge but lacks substituents, resulting in a simpler, less polar structure .
  • 2,2’-Methylenebis[(4R,5S)-4,5-diphenyl-2-oxazoline] (CAS 139021-82-2): Employs a methylene bridge, offering greater flexibility compared to the rigid phenylene group in the target compound .

Oxazoline Substituents

  • Target Compound : (4R)-4-ethyl groups on oxazoline rings balance steric hindrance and flexibility, suitable for chiral ligand applications.
  • 2,2’-Methylenebis[(4R,5S)-4,5-diphenyl-2-oxazoline]: Features bulkier 4,5-diphenyl substituents, enhancing enantioselectivity in catalysis but reducing solubility in non-polar media .
  • 2,2’-(5-(Bromomethyl)-1,3-phenylene)bis(2-methylpropionitrile) (from ): Substituted with 2-methylpropionitrile groups, which are electron-withdrawing and reactive, contrasting with the target’s ethyl groups .

Functional Groups

  • The 11-hydroxyundecyloxy chain in the target compound distinguishes it from analogs like the brominated derivatives in , which prioritize electrophilic reactivity over polarity .

Physicochemical Properties

Solubility

  • The hydroxyl group in the target compound improves solubility in polar aprotic solvents (e.g., DMSO, acetone) compared to non-polar analogs like 2,2’-Methylenebis[(4R,5S)-4,5-diphenyl-2-oxazoline], which is more soluble in dichloromethane or toluene .
  • Brominated derivatives () exhibit lipophilic behavior due to halogen substituents .

Thermal Stability

  • Phenylene-bridged compounds generally exhibit higher thermal stability than methylene-bridged analogs due to aromatic rigidity.

Catalytic Performance

  • The target’s (4R)-4-ethyl groups provide moderate steric hindrance, making it suitable for asymmetric catalysis involving medium-sized substrates. In contrast, diphenyl-substituted oxazolines () excel in reactions requiring high enantioselectivity with bulky substrates .
  • The hydroxyl group enables functionalization (e.g., conjugation with metal nanoparticles), expanding utility in hybrid catalytic systems.

Material Science

  • The 11-hydroxyundecyloxy chain may facilitate liquid crystalline behavior or self-assembly in polymers, differing from the non-mesogenic brominated analogs in .

Data Tables

Table 1: Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Bridging Group Key Substituents
Target Compound - C29H45N2O4 509.69 1,3-Phenylene 5-(11-Hydroxyundecyloxy), (4R)-4-ethyl
2,2'-(1,3-Phenylene)bis(2-oxazoline) 34052-90-9 C12H12N2O2 216.24 1,3-Phenylene None
2,2’-Methylenebis[(4R,5S)-4,5-diphenyl-2-oxazoline] 139021-82-2 C31H26N2O2 458.55 Methylene (4R,5S)-4,5-diphenyl
2,2’-(5-(Bromomethyl)-1,3-phenylene)bis(2-methylpropionitrile) - C15H17BrN2 305.21 1,3-Phenylene Bromomethyl, 2-methylpropionitrile

Biological Activity

The compound 2,2'-[5-(11-Hydroxyundecyloxy)-1,3-phenylene]bis[(4R)-4-ethyl-2-oxazoline] is a derivative of poly(2-oxazoline), a class of polymers known for their biocompatibility and versatility in biomedical applications. This article explores the biological activity of this compound, focusing on its synthesis, characterization, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a phenylene backbone substituted with an undecyloxy group and two ethyl-2-oxazoline side chains. The unique structure contributes to its solubility and interaction with biological systems.

PropertyValue
Molecular FormulaC₁₈H₃₄N₂O₂
Molecular Weight306.48 g/mol
CAS NumberNot available
AppearanceWhite to off-white solid

Synthesis

The synthesis of 2,2'-[5-(11-Hydroxyundecyloxy)-1,3-phenylene]bis[(4R)-4-ethyl-2-oxazoline] involves the polymerization of 2-ethyl-2-oxazoline followed by functionalization with the undecyloxy group. This process typically employs controlled polymerization techniques to ensure narrow molecular weight distribution and desired functionality.

1. Biocompatibility

Research indicates that poly(2-oxazoline) derivatives exhibit excellent biocompatibility. A study demonstrated that conjugates of granulocyte colony-stimulating factor (G-CSF) with poly(2-ethyl 2-oxazoline) maintained biological activity while enhancing stability against aggregation at physiological temperatures . This suggests that similar properties may be observed in the compound of interest.

2. Antibacterial Properties

Poly(2-oxazoline) has been noted for its antibacterial effects. For instance, studies on related polymers have shown efficacy against Staphylococcus aureus, indicating potential applications in infection control . The incorporation of hydrophobic undecyloxy chains may enhance these properties by improving membrane interaction.

3. Drug Delivery Applications

The amphiphilic nature of the compound allows for self-assembly into nanoparticles, making it a candidate for drug delivery systems. The ability to encapsulate therapeutic agents while providing controlled release is crucial for enhancing treatment efficacy in various diseases .

Case Study 1: G-CSF Conjugation

In vitro studies assessing the conjugation of G-CSF to poly(2-ethyl 2-oxazoline) demonstrated that the conjugates retained their biological activity and improved pharmacokinetics compared to free G-CSF. This highlights the potential of using similar conjugation strategies with 2,2'-[5-(11-Hydroxyundecyloxy)-1,3-phenylene]bis[(4R)-4-ethyl-2-oxazoline] for therapeutic proteins.

Case Study 2: Antibacterial Activity

A comparative study on poly(2-oxazoline) derivatives showed that modifications with hydrophobic groups significantly enhanced antibacterial activity against gram-positive bacteria. This suggests that the undecyloxy group in our compound could similarly enhance its antibacterial properties.

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